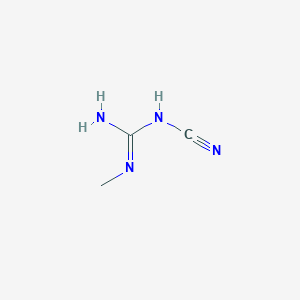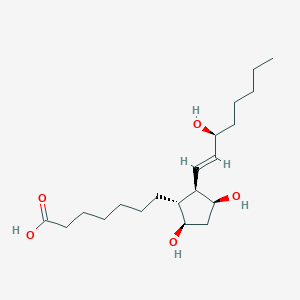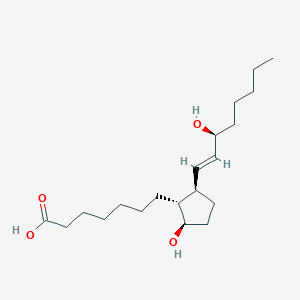![molecular formula C11H11N5O B159283 Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- CAS No. 1767-12-0](/img/structure/B159283.png)
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]-, also known as Imidazole Yellow, is a synthetic dye used in various scientific research applications. It is a yellow powder that is soluble in water and commonly used as a pH indicator in biochemical experiments.
Wirkmechanismus
The mechanism of action of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is based on its ability to change color depending on the pH of the solution it is in. The dye exists in two forms, a protonated form, and a deprotonated form. The protonated form is yellow, while the deprotonated form is red. The color change occurs at a specific pH, known as the pKa value. The pKa value of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is 7.3. Therefore, the dye is yellow below pH 7.3 and red above pH 7.3.
Biochemical and Physiological Effects:
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- has no known biochemical or physiological effects on living organisms. It is considered non-toxic and safe to use in laboratory experiments.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- in lab experiments include its high sensitivity to pH changes, its ability to be used in various biochemical assays, and its low cost. However, some limitations include its narrow pH range, its inability to be used in strongly acidic or basic solutions, and its potential interference with other compounds in the sample.
Zukünftige Richtungen
There are various future directions for the use of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- in scientific research. One potential direction is the development of new pH indicators with a broader pH range and higher sensitivity. Another direction is the use of the dye in the development of new biosensors for the detection of various biomolecules, such as glucose, cholesterol, and DNA. Additionally, the use of Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- in medical diagnostics and imaging is another potential future direction.
Conclusion:
In conclusion, Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is a synthetic dye widely used in scientific research as a pH indicator. It is synthesized by reacting 4-phenylazo-1H-imidazole with acetamide and is commonly used in various biochemical assays. The mechanism of action of the dye is based on its ability to change color depending on the pH of the solution it is in. Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- has no known biochemical or physiological effects on living organisms and is considered safe to use in laboratory experiments. While it has some limitations, there are various future directions for its use in scientific research, including the development of new pH indicators and biosensors.
Synthesemethoden
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is synthesized by reacting 4-phenylazo-1H-imidazole with acetamide. The reaction takes place in the presence of a catalyst and under specific temperature and pressure conditions. The resulting product is then purified using various techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- is widely used in scientific research as a pH indicator. It is commonly used to determine the pH of various solutions, such as buffers, biological fluids, and cell culture media. It is also used in various biochemical assays, including enzyme-linked immunosorbent assays (ELISA), protein assays, and nucleic acid assays.
Eigenschaften
CAS-Nummer |
1767-12-0 |
|---|---|
Produktname |
Acetamide, N-[4-(1H-imidazol-2-ylazo)phenyl]- |
Molekularformel |
C11H11N5O |
Molekulargewicht |
229.24 g/mol |
IUPAC-Name |
N-[4-(1H-imidazol-2-yldiazenyl)phenyl]acetamide |
InChI |
InChI=1S/C11H11N5O/c1-8(17)14-9-2-4-10(5-3-9)15-16-11-12-6-7-13-11/h2-7H,1H3,(H,12,13)(H,14,17) |
InChI-Schlüssel |
CHBZRRGOUMDIQX-UHFFFAOYSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)NN=C2N=CC=N2 |
SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)N=NC2=NC=CN2 |
Andere CAS-Nummern |
1767-12-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-Octadecenoic acid (9Z)-, 2-[2-(2-hydroxyethoxy)ethoxy]ethyl ester](/img/structure/B159208.png)


![3-Hydroxy-7-methoxy-N-[3-(morpholino)propyl]naphthalene-2-carboxamide](/img/structure/B159214.png)




![3-(3,14-dihydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-2H-furan-5-one](/img/structure/B159228.png)
![Ethene, [2-(2-ethoxyethoxy)ethoxy]-](/img/structure/B159230.png)